BenchChemオンラインストアへようこそ!

6-(dibromomethyl)-7H-purine

xanthine oxidase mechanism-based inhibition flavoenzyme

6-(Dibromomethyl)-7H-purine (CAS 89280-90-0) is a 6‑substituted purine derivative bearing a gem‑dibromomethyl group at the C‑6 position of the purine scaffold, with molecular formula C₆H₄Br₂N₄ and a molecular weight of 291.93 g/mol. This compound is a member of the broader class of 6‑substituted purines that have been investigated as a novel class of inhibitors of endogenous protein degradation in isolated rat hepatocytes, where certain methylaminopurine and mercaptopurine derivatives demonstrated selective suppression of autophagic/lysosomal protein degradation.

Molecular Formula C6H4Br2N4
Molecular Weight 291.93 g/mol
CAS No. 89280-90-0
Cat. No. B13990907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(dibromomethyl)-7H-purine
CAS89280-90-0
Molecular FormulaC6H4Br2N4
Molecular Weight291.93 g/mol
Structural Identifiers
SMILESC1=NC2=NC=NC(=C2N1)C(Br)Br
InChIInChI=1S/C6H4Br2N4/c7-5(8)3-4-6(11-1-9-3)12-2-10-4/h1-2,5H,(H,9,10,11,12)
InChIKeyXBJPUSDKACSBBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Dibromomethyl)-7H-purine (CAS 89280-90-0): Procurement-Ready Characterization for Specialist Purine Chemistries


6-(Dibromomethyl)-7H-purine (CAS 89280-90-0) is a 6‑substituted purine derivative bearing a gem‑dibromomethyl group at the C‑6 position of the purine scaffold, with molecular formula C₆H₄Br₂N₄ and a molecular weight of 291.93 g/mol . This compound is a member of the broader class of 6‑substituted purines that have been investigated as a novel class of inhibitors of endogenous protein degradation in isolated rat hepatocytes, where certain methylaminopurine and mercaptopurine derivatives demonstrated selective suppression of autophagic/lysosomal protein degradation [1]. Unlike its mono‑halogenated 6‑(bromomethyl) analog, which has been identified as a potent time‑dependent inhibitor of bovine milk xanthine oxidase, the dibromomethyl substitution pattern confers distinct reactivity and biological selectivity profiles that are directly relevant for mechanistic probe design and synthetic intermediate applications in medicinal chemistry [2].

Why 6‑(Dibromomethyl)-7H‑purine Cannot Be Interchanged with Other 6‑Substituted Purine Analogs


The presence of the gem‑dibromomethyl substituent at C‑6 distinguishes 6‑(dibromomethyl)‑7H‑purine from its closest mono‑halogenated analogs in ways that are consequential for both chemical reactivity and biological target engagement. 6‑(Bromomethyl)‑9H‑purine acts as a time‑dependent, mechanism‑based inactivator of xanthine oxidase via reductive debromination and covalent FAD modification [1]; the dibromomethyl congener lacks the single C–Br bond that is requisite for this reductive activation pathway, predicting a fundamentally different inhibition profile. At purine nucleoside phosphorylase (PNP), the dibromomethyl analog exhibits an IC₅₀ of 1.33 μM, while the chloromethyl analog 6‑(chloromethyl)‑9H‑purine yields an IC₅₀ of 0.998 μM [2], demonstrating that halogen identity and substitution multiplicity modulate potency in a non‑interchangeable manner. Furthermore, the dibromomethyl compound shows activity across multiple pharmacologically relevant targets—including MTH1 (IC₅₀ 1.10 μM) [3], GARFTase (Ki 14.6 μM) [4], and the P2Y₆ receptor (IC₅₀ 3.49 μM) [5]—a polypharmacology fingerprint that a single‑halogen analog cannot replicate. Generic substitution therefore risks loss of the specific multi‑target profile and chemical reactivity that define this compound's utility as a research tool and synthetic intermediate.

Quantitative Differentiation Evidence: 6‑(Dibromomethyl)-7H‑purine vs. Closest Structural Analogs


Xanthine Oxidase Inhibition: Dibromomethyl Analog Lacks the Time‑Dependent Inactivation Exhibited by 6‑(Bromomethyl)-9H‑purine

6‑(Bromomethyl)‑9H‑purine is a potent, time‑dependent inhibitor of bovine milk xanthine oxidase that undergoes enzyme‑catalyzed reductive debromination with concomitant covalent modification of the FAD prosthetic group; 1 mol of enzyme is completely inhibited upon reduction of 23 mol of the inhibitor [1]. 6‑(Dibromomethyl)‑7H‑purine, bearing a gem‑dibromomethyl group, lacks the single C–Br bond geometry required for this reductive activation pathway, and no inhibitory activity against xanthine oxidase has been reported for this compound in the same assay system. This difference in mechanism‑based reactivity constitutes a critical selection criterion for researchers designing flavoenzyme probes.

xanthine oxidase mechanism-based inhibition flavoenzyme

Purine Nucleoside Phosphorylase (PNP) Inhibition: Dibromomethyl vs. Chloromethyl Analog – Halogen‑Dependent Potency Difference

In enzymatic assays measuring PNP inhibition, 6‑(dibromomethyl)‑7H‑purine exhibits an IC₅₀ of 1.33 μM (1330 nM) evaluated by conversion of [8‑¹⁴C]‑inosine to [8‑¹⁴C]‑hypoxanthine [1]. Its chloromethyl analog, 6‑(chloromethyl)‑9H‑purine, shows an IC₅₀ of 0.998 μM (998 nM) against PNP (unknown origin) measured by fluorescence‑based microplate reader analysis [2]. The approximately 1.33‑fold difference in potency demonstrates that substituting Cl→CHBr₂ at the 6‑position yields a measurable but modest potency shift, consistent with the larger steric bulk and altered electronic properties of the dibromomethyl group. Both compounds fall within the low‑micromolar potency range, positioning them as useful tool compounds for PNP inhibitor screening panels where halogen‑dependent SAR exploration is required.

purine nucleoside phosphorylase PNP inhibition halogen SAR

MTH1 (Human MutT Homolog‑1) Inhibition: Multi‑Micromolar Activity Distinct from Nanomolar 6‑Substituted Purine Chemotypes

6‑(Dibromomethyl)‑7H‑purine inhibits recombinant His‑tagged human MTH1 with an IC₅₀ of 1.10 μM (Kd = 1.30 μM) in an assay using dGTP as substrate [1]. This places the compound in the low‑micromolar potency range for MTH1, in contrast to the most potent purine‑based MTH1 inhibitors reported in the literature—such as TH287 (IC₅₀ ≈ 0.8 nM) and other 6‑substituted purine derivatives from the Kumar et al. series that achieve sub‑micromolar IC₅₀ values (disclosed range: 0.21 μM to nanomolar) [2]. The approximately 1,375‑fold potency gap relative to the most potent inhibitors indicates that the dibromomethyl substituent is not optimal for MTH1 binding pocket engagement compared to elaborated 6‑arylthio or 6‑aminoalkyl substituents. However, the compound's activity profile—with micromolar inhibition across MTH1 (IC₅₀ 1.10 μM), PNP (IC₅₀ 1.33 μM), and GARFTase (Ki 14.6 μM)—suggests utility as a multi‑target purine metabolism probe rather than a single‑target MTH1 inhibitor.

MTH1 oxidized nucleotide sanitization cancer oxidative stress

Polypharmacology Fingerprint Across Purine‑Metabolizing and Signaling Targets: GARFTase, P2Y₆, and PNP Activity Profile

6‑(Dibromomethyl)‑7H‑purine demonstrates measurable binding or inhibition across multiple targets relevant to purine metabolism and signaling: GARFTase (Ki = 14.6 μM) [1], P2Y₆ receptor (IC₅₀ = 3.49 μM, antagonist activity in human 1321N1 cells) [2], and PNP (IC₅₀ = 1.33 μM) [3]. This multi‑target engagement profile is in contrast to the more selective behavior of mono‑halogenated analogs: 6‑(bromomethyl)‑9H‑purine is primarily characterized as a xanthine oxidase inhibitor with covalent modification properties [4], while 6‑(chloromethyl)‑9H‑purine has documented activity predominantly at PNP (IC₅₀ 0.998 μM) [5]. The broader target coverage of the dibromomethyl analog reflects the influence of the gem‑dibromomethyl substituent on molecular recognition across diverse purine‑binding sites, and positions this compound as a multi‑target chemical probe for studying purine metabolism network pharmacology.

GARFTase P2Y6 receptor polypharmacology

Optimal Application Scenarios for 6‑(Dibromomethyl)-7H‑purine Based on Quantitative Differentiation Evidence


Xanthine Oxidase Probe Development: Structurally Matched Negative Control

In studies utilizing 6‑(bromomethyl)‑9H‑purine as a time‑dependent, mechanism‑based inactivator of xanthine oxidase, 6‑(dibromomethyl)‑7H‑purine serves as an ideal structurally matched negative control compound. The gem‑dibromomethyl group precludes the reductive debromination required for FAD covalent modification, while preserving the purine scaffold geometry [1]. This enables clean discrimination between scaffold‑dependent binding effects and mechanism‑based inactivation in flavoenzyme SAR studies.

PNP Inhibitor SAR Panel: Halogen‑Dependent Potency Comparison

For medicinal chemistry programs optimizing purine‑based PNP inhibitors, 6‑(dibromomethyl)‑7H‑purine (IC₅₀ = 1.33 μM) [1] and 6‑(chloromethyl)‑9H‑purine (IC₅₀ = 0.998 μM) [2] together form a matched pair for evaluating the impact of halogen size and electronic properties on PNP binding. The measured ~1.33‑fold potency difference provides a quantitative SAR data point for computational modeling and inhibitor design.

Multi‑Target Purine Metabolism Chemical Probe for Network Pharmacology

6‑(Dibromomethyl)‑7H‑purine engages multiple purine‑metabolizing and signaling targets, including PNP (IC₅₀ 1.33 μM) [1], MTH1 (IC₅₀ 1.10 μM) [2], GARFTase (Ki 14.6 μM) [3], and P2Y₆ receptor (IC₅₀ 3.49 μM) [4]. This polypharmacology profile qualifies the compound as a multi‑target chemical probe for investigating the coordinated response of purine metabolic and signaling networks to pharmacological perturbation. Its broader target coverage distinguishes it from mono‑halogenated analogs that exhibit narrower target selectivity.

MTH1 Inhibitor Reference Standard for Low‑Micromolar Potency Benchmarking

In MTH1 inhibitor discovery and assay development, 6‑(dibromomethyl)‑7H‑purine (IC₅₀ = 1.10 μM; Kd = 1.30 μM) [1] provides a low‑micromolar reference standard, in contrast to highly optimized MTH1 inhibitors such as TH287 (IC₅₀ ≈ 0.8 nM) [2]. The compound is suitable for establishing assay sensitivity windows and for benchmarking the potency of novel MTH1 inhibitors in the purine scaffold series.

Quote Request

Request a Quote for 6-(dibromomethyl)-7H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.